Potency Comparison: CD38 Inhibitor 3 vs. 78c and MK-0159
CD38 inhibitor 3 exhibits a single-digit nanomolar IC50 (11 nM) against CD38, comparable to other leading small-molecule inhibitors. While 78c shows slightly higher potency on human CD38 (7.3 nM) and MK-0159 shows higher potency on murine CD38 (3 nM) [1], CD38 inhibitor 3's potency is well within the range required for effective NAD+ elevation in cellular and in vivo models [2]. The 11 nM IC50 is a validated starting point for dose-response studies in mitochondrial myopathy research.
| Evidence Dimension | CD38 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | 78c: hCD38 IC50 = 7.3 nM, mCD38 IC50 = 1.9 nM; MK-0159: hCD38 IC50 = 22 nM, mCD38 IC50 = 3 nM |
| Quantified Difference | CD38 inhibitor 3 is approximately 1.5-fold less potent on hCD38 than 78c, and approximately 2-fold less potent on mCD38 than MK-0159. |
| Conditions | In vitro enzymatic assay; CD38 hydrolase activity. |
Why This Matters
Understanding relative potency ensures appropriate dosing and avoids under- or over-inhibition in experimental systems.
- [1] Lagu, B., et al. Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart. J. Med. Chem. 2022, 65, 9418-9446. View Source
- [2] Li, Y., et al. Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy. J. Med. Chem. 2023, 66, 12762–12775. View Source
